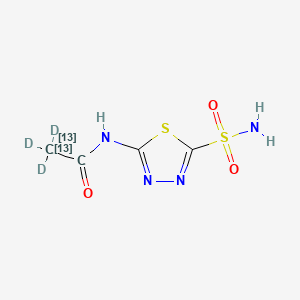![molecular formula C17H22F3N3O7 B12420517 (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé acide (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphényl)propanoïque ; acide 2,2,2-trifluoroacétique est une molécule organique complexe. Il se caractérise par la présence de plusieurs groupes amino et hydroxyle, ce qui en fait un composé polyvalent dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que la formation de liaisons peptidiques. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour garantir l'obtention du produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des synthétiseurs de peptides automatisés. Ces méthodes sont conçues pour optimiser les conditions de réaction, telles que la température, le pH et le choix du solvant, afin de maximiser l'efficacité et de minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Les groupes amino peuvent être réduits pour former des amines primaires.
Substitution : La partie acide trifluoroacétique peut être substituée par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le solvant, sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone ou un aldéhyde, tandis que la réduction des groupes amino peut produire des amines primaires.
Applications de la recherche scientifique
Ce composé a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Recherché pour ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes amino et hydroxyle jouent un rôle crucial dans ces interactions, facilitant la liaison et les réactions biochimiques subséquentes. La partie acide trifluoroacétique peut également contribuer à la réactivité et à la stabilité globales du composé.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The trifluoroacetic acid moiety may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluorotoluène : Un composé organique avec des groupes trifluorométhyle similaires, utilisé comme solvant et intermédiaire de synthèse.
Composés de cellules solaires sensibilisées par des colorants : Composés utilisés dans les cellules solaires, partageant certaines similitudes structurelles en termes de groupes fonctionnels.
Unicité
Ce qui distingue ce composé, c'est sa combinaison de groupes amino, hydroxyle et acide trifluoroacétique, qui confèrent un ensemble unique de propriétés chimiques et de réactivité. Cela le rend particulièrement précieux dans la recherche et les applications industrielles où une telle polyvalence est requise.
Propriétés
Formule moléculaire |
C17H22F3N3O7 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H21N3O5.C2HF3O2/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10;3-2(4,5)1(6)7/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23);(H,6,7)/t8-,9-,12-;/m0./s1 |
Clé InChI |
IPWSDGGZZDSIDC-ARHYHGMQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



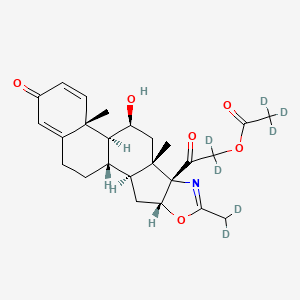
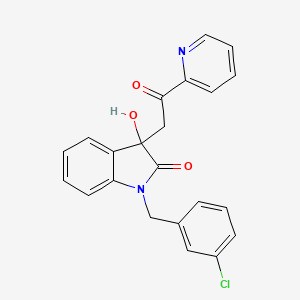

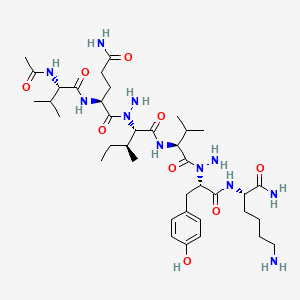
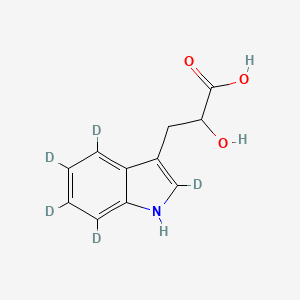


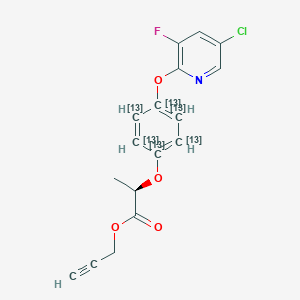
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
